8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid

Description

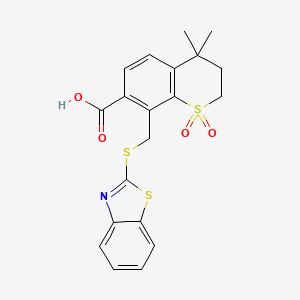

This compound is a sulfur-rich heterocyclic molecule featuring a 1,3-benzothiazole moiety linked via a sulfanylmethyl group to a dihydrothiochromene scaffold. The dihydrothiochromene core is substituted with two methyl groups at position 4 and two oxo groups at position 1, while a carboxylic acid group occupies position 6.

Properties

Molecular Formula |

C20H19NO4S3 |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid |

InChI |

InChI=1S/C20H19NO4S3/c1-20(2)9-10-28(24,25)17-13(12(18(22)23)7-8-14(17)20)11-26-19-21-15-5-3-4-6-16(15)27-19/h3-8H,9-11H2,1-2H3,(H,22,23) |

InChI Key |

JYHUSSKQMHZFPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to this compound:

Diazo-Coupling: Involves coupling a diazonium salt with a thiol to form the benzothiazole ring.

Knoevenagel Condensation: Reacts an aldehyde or ketone with malonic acid to yield the desired structure.

Biginelli Reaction: A multicomponent reaction that assembles the heterocyclic core.

Microwave Irradiation: Accelerates reactions, enhancing yield and efficiency.

Industrial Production:: While industrial-scale synthesis specifics are proprietary, laboratories typically scale up successful benchtop methods. Optimization ensures cost-effectiveness and high yields.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation, converting sulfur to sulfone or sulfoxide.

Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

Substitution: Halogenation or other substitutions can modify the benzothiazole ring.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., chlorine, bromine).

- Oxidation: Sulfone or sulfoxide derivatives.

- Reduction: Alcohol analogs.

- Substitution: Halogenated benzothiazoles.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Investigating its interactions with enzymes or receptors.

Medicine: Potential antimicrobial or anticancer properties.

Industry: Dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound’s effects likely involve:

Molecular Targets: Specific proteins or enzymes.

Pathways: Signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique architecture can be contextualized against three classes of analogs: benzothiazole derivatives , sulfur-containing bicyclic systems , and carboxylic acid-functionalized heterocycles .

Benzothiazole Derivatives

- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): This spiro compound shares the benzothiazol-2-yl group but lacks the dihydrothiochromene backbone. Instead, it incorporates a 7-oxa-9-aza-spirodecane system. The dimethylamino-phenyl substituent enhances electron-donating properties, whereas the target compound’s sulfanylmethyl linkage may confer greater conformational flexibility .

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (): While structurally simpler, this analog highlights the role of carboxylic acid positioning.

Sulfur-Containing Bicyclic Systems

- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ():

This cephalosporin analog contains a β-lactam ring fused to a thiadiazole-thioether group. Unlike the target compound’s dihydrothiochromene, this structure is optimized for antibiotic activity, emphasizing the role of sulfur in modulating biological targeting .

Carboxylic Acid-Functionalized Heterocycles

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazopyridine derivative demonstrates how esterified carboxylic acids influence steric bulk and reactivity. The target compound’s free carboxylic acid at position 7 may enhance intermolecular interactions (e.g., hydrogen bonding) in crystallographic or biological contexts .

Data Table: Structural and Physical Comparisons

Research Findings and Implications

- Synthetic Strategies : The target compound’s benzothiazole and dihydrothiochromene motifs may be synthesized via condensation reactions similar to those in , where benzothiazole-imine intermediates are key .

- Crystallographic Analysis : Tools like SHELX () could resolve its complex structure, particularly the stereochemistry of the sulfanylmethyl linkage and dihydrothiochromene conformation .

- Biological Relevance : While ’s cephalosporins target bacterial enzymes, the target compound’s sulfur-rich structure might interact with metalloproteins or redox-active biological systems .

Biological Activity

8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining thiochromene and benzothiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H21NO4S3

- Molecular Weight : 447.6 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes involved in critical biochemical pathways. For example, it has been shown to inhibit DprE1 (Decaprenylphosphoryl--D-ribofuranose 2'-epimerase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. This inhibition can potentially lead to antimicrobial effects against mycobacterial infections.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated that similar compounds exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Antitumor Activity

Benzothiazole derivatives are also noted for their antitumor properties. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.